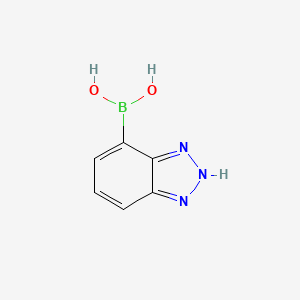

1H-Benzotriazole-7-boronic acid

Description

Structural Features and Nomenclature of 1H-Benzotriazole-7-boronic Acid

This compound is an aromatic heterocyclic compound. Its structure consists of a benzene (B151609) ring fused to a 1,2,3-triazole ring, which collectively form the benzotriazole (B28993) core. A boronic acid group, -B(OH)₂, is substituted at the 7-position of this bicyclic system. The "1H" in the nomenclature indicates that the hydrogen atom is located on the first nitrogen atom of the triazole ring, which is the predominant tautomeric form in both solution and the solid state. bohrium.comatamanchemicals.com

The presence of both the benzotriazole ring and the boronic acid group imparts distinct chemical properties to the molecule. The benzotriazole moiety possesses both weakly acidic and basic characteristics, and the lone pair electrons on the nitrogen atoms allow it to coordinate with metal ions. atamanchemicals.comwikipedia.org The boronic acid group is a Lewis acid and is well-known for its ability to form reversible covalent bonds with diols and its crucial role as a coupling partner in palladium-catalyzed cross-coupling reactions.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆BN₃O₂ |

| Molecular Weight | 162.94 g/mol |

| CAS Number | 1354701-14-6 |

| Appearance | Typically a solid |

| Synonyms | B-1H-Benzotriazol-7-yl-boronic acid |

This table presents basic chemical data for this compound.

Broader Context within Benzotriazole Chemistry and Organoboron Chemistry

The significance of this compound is best understood by considering the established importance of its constituent chemical families.

Benzotriazole Chemistry: Benzotriazoles are a class of bicyclic heterocyclic compounds with a wide array of applications. researchgate.net They are famously used as corrosion inhibitors, particularly for copper and its alloys, by forming a stable protective layer on the metal surface. wikipedia.orgscience.govresearchgate.net In synthetic organic chemistry, the benzotriazole group serves as a versatile auxiliary, activating other parts of a molecule to facilitate reactions. acs.org Most notably, benzotriazole and its derivatives are considered "privileged structures" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. gsconlinepress.comgsconlinepress.comrsc.org

Organoboron Chemistry: Organoboron compounds, and boronic acids in particular, have become indispensable tools in modern organic synthesis. mdpi.com Their stability, low toxicity, and versatile reactivity make them valuable intermediates. mdpi.com The most prominent application of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. mdpi.com This reaction's reliability and functional group tolerance have made it a cornerstone in the synthesis of pharmaceuticals and complex organic materials. Beyond synthesis, the unique ability of the boronic acid moiety to interact with biological molecules, such as carbohydrates and the active sites of serine proteases, has led to the development of boronic acid-based drugs, sensors, and drug delivery systems. rsc.orgmdpi.com The approval of drugs like bortezomib (B1684674) has spurred significant interest in boronic acids as key pharmacophores in drug design. rsc.org

Emerging Significance and Research Opportunities for this compound

While dedicated research on this compound is still emerging, its potential significance can be inferred from the combined utility of its functional groups and research on analogous structures. The compound represents a bifunctional building block, enabling the introduction of the pharmacologically relevant benzotriazole scaffold into more complex molecules via the versatile chemistry of the boronic acid group.

Research Findings and Potential Applications:

Synthetic Chemistry: The primary foreseeable application of this compound is as a reactant in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.orgdntb.gov.uanih.gov This would allow for the direct arylation or vinylation at the 7-position of the benzotriazole ring, providing a straightforward route to novel substituted benzotriazoles that are otherwise difficult to synthesize. Research on the denitrogenative Suzuki coupling of benzotriazoles with boronic acids highlights the reactivity between these two moieties to form ortho-amino-substituted biaryls. rsc.orgnih.gov

Medicinal Chemistry: The fusion of a benzotriazole ring with a boronic acid creates significant opportunities in drug discovery. Boronic acids are known to act as transition-state analogues for serine proteases, and numerous boronic acid-containing enzyme inhibitors have been developed. nih.gov this compound could serve as a starting point for designing novel inhibitors where the benzotriazole portion can be tailored to interact with specific enzyme pockets, potentially leading to enhanced potency and selectivity. The synthesis of benzotriazole-derived unnatural amino acids through Suzuki coupling with aryl boronic acids demonstrates a pathway for incorporating this unique scaffold into peptides, offering tools for chemical biology and drug development. acs.org The analogous compound, 1H-benzotriazole-7-carboxylic acid, has been explored for developing therapeutic agents, suggesting similar potential for the boronic acid derivative. ontosight.ai

Materials Science: The ability of the benzotriazole nitrogens to coordinate with metals, combined with the potential for the boronic acid group to be incorporated into polymers or other materials, makes this compound an interesting candidate for new functional materials. bohrium.com For example, it could be used to develop novel sensors, metal-chelating resins, or polymers with unique electronic or photophysical properties.

The strategic placement of the boronic acid at the 7-position on the benzotriazole ring offers a reactive handle for chemists to build upon, paving the way for the exploration of new chemical space and the development of novel molecules with tailored properties for a range of scientific applications.

Properties

IUPAC Name |

2H-benzotriazol-4-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BN3O2/c11-7(12)4-2-1-3-5-6(4)9-10-8-5/h1-3,11-12H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRYIIBRKRLMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC2=NNN=C12)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354701-14-6 | |

| Record name | (1H-1,2,3-benzotriazol-4-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1h Benzotriazole 7 Boronic Acid and Analogues

Strategies for Boronic Acid Moiety Introduction at the C7 Position

Creating the C7-borylated benzotriazole (B28993) directly from a pre-formed benzotriazole ring is a primary strategy. This can be approached through direct C-H activation or by converting a pre-installed functional group, such as a halogen, into the desired boronic acid.

Direct Boronylation Approaches

Direct C-H borylation is a powerful tool for functionalizing aromatic rings, though achieving regioselectivity on heterocyclic systems like benzotriazole can be challenging. For the related 2,1,3-benzothiadiazole (B189464) (BTD) heterocycle, iridium-catalyzed C-H borylation shows a preference for the C5 position, highlighting the inherent electronic biases of the ring system that can hinder C7 functionalization. nih.gov

To overcome these challenges, directed C-H borylation strategies are employed. While specific examples for 1H-benzotriazole are not extensively documented, methodologies developed for analogous systems, such as indoles, provide a clear blueprint. In these cases, a directing group installed on the nitrogen atom can guide the borylation catalyst to the adjacent C7 position.

Key Directed Borylation Strategies:

Acyl-Group Direction: N-acyl directing groups have been shown to enable the C7-selective C-H borylation of indoles using boron tribromide (BBr₃). nih.gov This method proceeds via the formation of a six-membered boracycle intermediate. nih.gov The acyl group can be readily removed after the borylation is complete. nih.gov

Iridium-Catalyzed Directed Borylation: Iridium catalysts are highly effective for C-H borylation. The regioselectivity can be controlled by a directing group on the substrate or by the choice of ligand. For instance, nitrogen-directed aromatic borylation has been successfully used for the C7-functionalization of 2-substituted indoles. dntb.gov.ua The choice of ligand is critical; for example, using a picolylamine ligand instead of the more common bipyridine ligands can invert the typical product distribution to favor the sterically more hindered ortho-product in the borylation of benzylic amines. nih.gov Computational studies on related heterocycles suggest that while C2 borylation may be the kinetic product, C7 borylation can be the thermodynamic product, indicating that reaction conditions can be tuned to favor the desired isomer. researchgate.net

| Directing Group/System | Reagents & Conditions | Substrate Class | Selectivity | Reference |

| N-Acyl | BBr₃, then pinacol (B44631) | Indoles | C7 | nih.gov |

| N-atom of heterocycle | [Ir(OMe)COD]₂, dtbpy, B₂pin₂ | 2-Substituted Indoles | C7 | dntb.gov.ua |

| N-H Borylation | Pyrazabole, HNTf₂ | Indoles | C7 | researchgate.net |

| Benzothiazole | [Ir(cod)Cl]₂, Ligand, B₂pin₂ | 2-Arylalkylbenzo[d]thiazoles | Benzylic C-H | researchgate.net |

Halogen-Boron Exchange and Subsequent Derivatization

A robust and widely used alternative to direct C-H activation is the conversion of a C7-halogenated benzotriazole into a boronic acid. This two-step sequence typically involves a halogen-metal exchange followed by quenching with a boron-containing electrophile.

The most common pathway is the lithiation-borylation reaction . This process involves the deprotonation of the substrate using a strong organolithium base, like s-butyllithium, to form a lithiated intermediate. This intermediate is then trapped with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, to form a boronate ester, which is subsequently hydrolyzed to the boronic acid upon aqueous workup.

The success of this sequence is highly dependent on reaction parameters. Key considerations include:

Precursor Synthesis: A 7-halo-1H-benzotriazole is the required starting material. The synthesis of this precursor is a critical first step.

Reaction Conditions: The lithiation step is typically performed at low temperatures (-78 °C) in an ethereal solvent like diethyl ether (Et₂O) to prevent side reactions and decomposition of the organolithium intermediate. bris.ac.uk

Additives: Additives can be crucial for promoting the subsequent 1,2-migration of the intermediate boronate complex. Magnesium bromide (MgBr₂), for example, can accelerate this step and quench any anions that might form from the fragmentation of the ate complex, thereby preserving the stereochemical integrity of the product. rsc.org

Boron Source: While trialkyl borates are common, boronic esters, such as pinacol boronic esters, can also be used as the electrophile. rsc.org

| Step | General Reagents | Solvent | Temperature | Key Considerations | Reference |

| 1. Halogen-Lithium Exchange | n-BuLi or s-BuLi | Ethereal (e.g., Et₂O, THF) | -78 °C | Stability of the lithiated intermediate is critical. semanticscholar.org | bris.ac.uk |

| 2. Borylation | B(OR)₃ (e.g., B(OMe)₃) | Ethereal (e.g., Et₂O, THF) | -78 °C to RT | Choice of borate ester can influence reaction efficiency. | rsc.org |

| 3. Hydrolysis | Aqueous Acid (e.g., HCl) | N/A | Room Temp. | Standard workup to yield the final boronic acid. | bris.ac.uk |

Regioselective Synthesis of 1H-Benzotriazole Core Derivatives

When direct functionalization is not feasible, the strategy shifts to constructing the benzotriazole ring with the desired substitution pattern already in place or with a functional group at the target position that can be later converted to a boronic acid.

Nucleophilic Aromatic Substitution Routes

A versatile method for preparing substituted benzotriazoles involves building the ring from appropriately substituted precursors. Nucleophilic aromatic substitution (SNAr) on electron-deficient nitroaromatics is a key strategy for synthesizing these precursors.

Specifically, ortho-chloro or ortho-fluoro nitroaromatic compounds react readily with hydrazine (B178648) in a facile reaction to produce 1-hydroxy-1H-benzotriazoles. nih.gov The substituents on the starting nitroaromatic ring dictate the substitution pattern on the final benzotriazole product. For example, starting with 4-bromo-1-fluoro-2-nitrobenzene (B1272216) and reacting it first in a Suzuki coupling followed by treatment with hydrazine allows for the synthesis of various 6-substituted-1-hydroxy-1H-benzotriazoles. nih.gov These hydroxybenzotriazoles are valuable intermediates that can be deoxygenated to yield the final N-unsubstituted benzotriazoles.

Diazotization and Cyclization Protocols

The most classical and fundamental method for forming the benzotriazole ring is the diazotization of an o-phenylenediamine (B120857) derivative, followed by intramolecular cyclization. scholarsresearchlibrary.com The reaction is typically carried out by treating the diamine with sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as acetic acid, at low temperatures. scholarsresearchlibrary.com

The regiochemical outcome is entirely dependent on the substitution pattern of the starting diamine.

A 3-substituted benzene-1,2-diamine will yield a mixture of 4- and 7-substituted benzotriazoles.

A 4-substituted benzene-1,2-diamine will yield a mixture of 5- and 6-substituted benzotriazoles.

Therefore, to achieve a 7-substituted product like 1H-benzotriazole-7-boronic acid, one must start with a regiochemically pure 3-substituted-benzene-1,2-diamine, where the substituent can later be converted to a boronic acid.

More advanced methods include a palladium-catalyzed 1,7-migration and cyclization sequence starting from aryltriazenes, which can offer high regioselectivity. organic-chemistry.org

Deoxygenation Strategies for Hydroxybenzotriazole Precursors

As mentioned, 1-hydroxy-1H-benzotriazoles are readily accessible intermediates. The N-hydroxy group can be efficiently removed to generate the corresponding N-unsubstituted 1H-benzotriazoles. While older reduction methods were often harsh or not broadly applicable, modern methods provide mild and general routes. nih.gov

A particularly effective method is the diboron-mediated deoxygenation . The reaction of a 1-hydroxy-1H-benzotriazole with tetrahydroxydiboron (B82485) (B₂(OH)₄) or bis(pinacolato)diboron (B136004) ((pinB)₂) in the presence of a base like triethylamine (B128534) (Et₃N) provides the deoxygenated product in high yield. nih.govresearchgate.net This reaction is tolerant of a wide variety of functional groups on the benzotriazole ring, including halogens, which can serve as handles for subsequent conversion to a boronic acid. nih.gov

| 1-Hydroxybenzotriazole (B26582) Precursor | Reagents & Conditions | Product | Yield | Reference |

| 1-Hydroxy-1H-benzotriazole | B₂(OH)₄, Et₃N, MeCN, 50°C, 30 min | 1H-Benzotriazole | 95% | nih.gov |

| 5-Chloro-1-hydroxy-1H-benzotriazole | B₂(OH)₄, Et₃N, MeCN, 50°C, 30 min | 5-Chloro-1H-benzotriazole | 92% | nih.gov |

| 6-Bromo-1-hydroxy-1H-benzotriazole | B₂(OH)₄, Et₃N, MeCN, 50°C, 30 min | 6-Bromo-1H-benzotriazole | 90% | nih.gov |

| 5-(Trifluoromethyl)-1-hydroxy-1H-benzotriazole | B₂(OH)₄, Et₃N, MeCN, 50°C, 30 min | 5-(Trifluoromethyl)-1H-benzotriazole | 94% | nih.gov |

| 6-Phenyl-1-hydroxy-1H-benzotriazole | B₂(OH)₄, Et₃N, MeCN, 50°C, 30 min | 6-Phenyl-1H-benzotriazole | 95% | nih.gov |

Convergent Synthesis Approaches for this compound

Convergent synthesis, which involves the assembly of a target molecule from several independently prepared fragments, offers significant advantages in terms of efficiency and modularity. For a molecule like this compound, this strategy allows for the late-stage introduction of key structural motifs.

Fragment Coupling Methodologies

The most direct convergent strategies for assembling the this compound core involve the coupling of two key fragments: a C2-N1 synthon (an azide) and a C6-borylated synthon (a benzyne).

A notable method for forming the benzotriazole ring system is the [3+2] cycloaddition of an azide (B81097) to a benzyne (B1209423). organic-chemistry.org This "benzyne click chemistry" provides a rapid and mild route to various substituted benzotriazoles. organic-chemistry.org A convergent synthesis of this compound could therefore be envisioned via the reaction of a borylated benzyne intermediate with an azide, such as trimethylsilyl (B98337) azide. The requisite borylated benzyne can be generated in situ from precursors like 2-amino-3-(pinacolboryl)benzoic acid or 2-(trimethylsilyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl trifluoromethanesulfonate.

Another conceptual fragment coupling approach involves the cyclization of a pre-functionalized benzene (B151609) ring. The synthesis of various substituted 1-hydroxy-1H-benzotriazoles often starts from ortho-substituted nitroaromatics which are then cyclized with hydrazine. nih.gov Applying this logic convergently, a 2,3-disubstituted benzene fragment, where one substituent is an amino or nitro group and the other is a precursor to the remaining two nitrogen atoms of the triazole ring, could be coupled with a boron-containing fragment before the final cyclization.

Tandem Reaction Sequences

Tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, represent a highly efficient synthetic strategy. For this compound, a potential tandem process could involve the cyclization of a suitable precursor followed immediately by C-H borylation.

Palladium-catalyzed C-H borylation has emerged as a powerful tool for the direct installation of boronic acid groups onto heterocyclic scaffolds. nih.gov For instance, iridium-catalyzed regioselective C-H borylation has been successfully applied to 2,1,3-benzothiadiazole, allowing access to versatile borylated building blocks. nih.gov A similar one-pot sequence for 1H-benzotriazole could involve its initial formation from o-phenylenediamine and a nitrite source, followed by the addition of a palladium or iridium catalyst and a boron source like bis(pinacolato)diboron (B₂pin₂) to achieve direct C-H borylation at the C7 position. The directing-group-assisted C-H borylation of carboxylic acid derivatives is a well-established method, suggesting that a precursor like 1H-benzotriazole-7-carboxylic acid could potentially be converted to the boronic acid via a tandem decarboxylation-borylation process. nih.govontosight.ai

Furthermore, tandem sequences can be employed for diversification. One such reported process is a tandem deoxygenation/C-C cross-coupling reaction of a substituted 1-hydroxybenzotriazole, demonstrating the potential for multi-step one-pot functionalizations of the benzotriazole core. nih.gov

Functionalization and Diversification from this compound Scaffold

The this compound scaffold is a versatile intermediate, primed for a wide range of chemical transformations. The presence of the boronic acid group, the reactive benzotriazole ring system, and the N-H group allows for selective modifications at multiple sites.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The boronic acid moiety at the C7 position is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This reaction enables the formation of a C-C bond between the benzotriazole core and various aryl or heteroaryl halides, providing access to a vast library of 7-arylbenzotriazole derivatives. nih.govijpsonline.com

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance. nih.govijpsonline.com In a typical reaction, this compound (or its corresponding pinacol ester) would be coupled with an aryl halide (Ar-X, where X = Br, I, OTf) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Boronic Acids

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 80 | nih.gov |

| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane | 100 | nih.gov |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | nih.gov |

These couplings allow for the introduction of diverse aromatic systems onto the benzotriazole scaffold, significantly modifying its electronic and steric properties.

Further Derivatization of the Benzotriazole Ring

The benzotriazole ring itself offers multiple avenues for further functionalization.

N-Alkylation and N-Arylation: The acidic proton on the triazole nitrogen can be readily substituted. N-alkylation can be achieved using alkyl halides in the presence of a base, while N-arylation can be performed using activated aryl halides or through copper-catalyzed coupling with arylboronic acids. sci-hub.setsijournals.comresearchgate.net Such modifications are crucial as the biological activity of benzotriazole derivatives is often highly dependent on the nature of the N1-substituent. researchgate.netnih.gov

Ring Opening and Denitrogenative Functionalization: Under certain conditions, the benzotriazole ring can be opened to generate an ortho-amino-arenediazonium intermediate. thieme-connect.comresearchgate.net This reactive species can then undergo a variety of palladium-catalyzed denitrogenative functionalizations, including coupling with alkenes or carbon monoxide, to yield structurally diverse ortho-amino-substituted styrenes or benzoxazinones. thieme-connect.comrsc.org While this approach consumes the benzotriazole ring, it highlights its utility as a synthetic equivalent for otherwise difficult-to-access intermediates. researchgate.netbohrium.com

Electrophilic Substitution: Although the benzotriazole ring is electron-deficient, electrophilic substitution reactions can be performed, often requiring harsh conditions. These reactions typically lead to substitution on the benzene portion of the molecule. nih.gov

Modification of the Boronic Acid Group

The boronic acid group (-B(OH)₂) is not merely a handle for cross-coupling but can also be chemically modified to alter the compound's properties or to serve as a protecting group.

Esterification: Boronic acids readily and reversibly form cyclic esters with diols, such as pinacol, to generate boronate esters (e.g., Bpin). organic-chemistry.orgacs.org These esters are often more stable, less polar, and easier to purify than the corresponding free boronic acids, while still retaining their reactivity in Suzuki-Miyaura couplings. bath.ac.uk The N-methyliminodiacetic acid (MIDA) boronate esters are another class of highly stable derivatives that can be used for iterative cross-coupling strategies. acs.org

Formation of Trifluoroborate Salts: Reaction of boronic acids with potassium hydrogen fluoride (B91410) (KHF₂) results in the formation of highly stable and crystalline potassium aryltrifluoroborate salts (Ar-BF₃K). These salts are often easier to handle than boronic acids and can be used directly in cross-coupling reactions.

Conversion to Other Functional Groups: The boronic acid moiety can be transformed into other functional groups. For example, oxidation with reagents like Oxone® can convert the C-B bond into a C-O bond, yielding a phenol (B47542) (7-hydroxy-1H-benzotriazole). nih.gov This transformation provides a route to derivatives that are not accessible through direct substitution methods.

Catalytic and Mechanistic Investigations of 1h Benzotriazole 7 Boronic Acid Reactivity

Role in Transition Metal-Catalyzed Processes

The dual functionality of benzotriazole (B28993) boronic acids allows them to participate in a variety of transition metal-catalyzed transformations. The boronic acid group is a classic participant in cross-coupling reactions, while the benzotriazole moiety can act as a ligand, a directing group, or a reactive partner, particularly through ring-opening mechanisms.

Palladium-Catalyzed C-C and C-N Bond Formations

Palladium catalysis provides a powerful platform for leveraging the reactivity of benzotriazole systems. Unprecedented palladium-catalyzed denitrogenative Suzuki and carbonylative Suzuki coupling reactions have been developed, which pair N-substituted benzotriazoles with boronic acids to form structurally diverse ortho-amino-substituted biaryls and biaryl ketones. rsc.orgnih.govrsc.org This transformation opens up a novel synthetic route by utilizing benzotriazoles as equivalents of ortho-amino-arenediazoniums. rsc.org The reaction proceeds smoothly with a variety of substituted benzotriazoles and boronic acids, including aryl, heteroaryl, and vinylboronic acids, demonstrating broad substrate scope and functional group tolerance. rsc.orgrsc.org

In these reactions, an N-acyl or N-sulfonyl group on the benzotriazole is crucial for facilitating a ring-opening process to generate a reactive intermediate. nih.govrsc.org For instance, the reaction of 1-(4-methoxybenzoyl)-1H-benzo[d] rsc.orgnih.govCurrent time information in Bangalore, IN.triazole with phenylboronic acid, catalyzed by Pd(OAc)₂, yields the corresponding ortho-amino-substituted biaryl product. rsc.orgrsc.org

Further diversification of the benzotriazole core is achieved through conventional palladium-catalyzed cross-coupling reactions. Halogenated benzotriazoles serve as excellent coupling partners for Suzuki-Miyaura reactions with various aryl boronic acids. acs.org This method allows for the synthesis of a library of conjugated benzotriazole-based compounds. acs.org Similarly, palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, has been employed to synthesize N-substituted 1H-benzotriazoles from haloarenes and amines. nih.gov While these examples often use a halogenated benzotriazole and a separate boronic acid, they establish the fundamental reactivity that is central to the chemistry of 1H-benzotriazole-7-boronic acid.

Table 1: Examples of Palladium-Catalyzed Reactions Involving Benzotriazoles and Boronic Acids This table presents data from various studies to illustrate the scope of palladium-catalyzed C-C and C-N bond formations.

| Benzotriazole Reactant | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1-(4-Methoxybenzoyl)-1H-benzotriazole | Phenylboronic acid | Pd(OAc)₂ / AgBF₄ | o-Amino-substituted biaryl (Suzuki Coupling) | 58% | rsc.orgrsc.org |

| N-Aroylbenzotriazole | Aryl boronic acid | Pd(PPh₃)₂Cl₂ / AgBF₄ / CO | o-Amino-substituted biaryl ketone (Carbonylative Suzuki) | Moderate | rsc.org |

| 6-Bromo-Cbz-protected benzotriazole amino acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Conjugated benzotriazole amino acid (Suzuki Coupling) | 66% | acs.org |

| 6-Chloro-1-hydroxy-1H-benzotriazole (deoxygenated in situ) | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | C-C Coupled Benzotriazole | Good | researchgate.netnih.gov |

Copper-Catalyzed Transformations

Copper-catalyzed reactions, particularly the Chan-Lam coupling, offer a complementary and often milder alternative to palladium-based methods for C-N and C-O bond formation. thieme-connect.comorganic-chemistry.org A significant advancement involves the copper-mediated N-arylation of 1-hydroxy-1H-benzotriazoles with aryl boronic acids. nih.gov This reaction does not yield the expected C-O coupled product but instead forms 1-aryl-1H-benzotriazole 3-oxides, demonstrating a unique reactivity pathway where the hydroxyl group acts as a removable directing group. nih.gov The reaction is catalyzed by Cu(OAc)₂ and tolerates a range of substituted 1-hydroxy-benzotriazoles and aryl boronic acids. nih.gov

The Chan-Lam reaction is broadly applicable for coupling various N-H containing heterocycles, including 1H-benzotriazole itself, with aryl boronic acids to form N-aryl products. thieme-connect.comresearchgate.net These reactions are typically performed in the presence of a copper(II) salt and an oxidant, often atmospheric oxygen, and can proceed at room temperature. organic-chemistry.org Furthermore, the benzotriazole moiety has been successfully employed as an efficient N,O-bidentate ligand in other copper-catalyzed processes, such as the Glaser coupling of terminal alkynes, highlighting its versatility in coordinating with and activating copper catalysts. acs.orgresearchgate.net

Table 2: Copper-Catalyzed Reactions of Benzotriazole Derivatives with Boronic Acids This table showcases the utility of copper catalysis in forming C-N bonds with benzotriazole scaffolds.

| Benzotriazole Reactant | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1-Hydroxy-1H-benzotriazole | p-Tolylboronic acid | Cu(OAc)₂ / Pyridine | 1-(p-Tolyl)-1H-benzotriazole 3-oxide | Good | nih.gov |

| 6-Bromo-1-hydroxy-1H-benzotriazole | Phenylboronic acid | Cu(OAc)₂ / Pyridine | 6-Bromo-1-phenyl-1H-benzotriazole 3-oxide | Excellent | nih.gov |

| 1H-Benzotriazole | Aryl boronic acid | Cu(OAc)₂ / O₂ | 1-Aryl-1H-benzotriazole (Chan-Lam Coupling) | Good | thieme-connect.comresearchgate.net |

Ligand Design and Catalyst Optimization for Boronic Acid-Modified Benzotriazoles

The benzotriazole framework is a valuable scaffold for designing ligands for transition metal catalysis. The nitrogen atoms of the triazole ring can coordinate to metal centers, influencing the activity and selectivity of the catalyst. researchgate.netatamanchemicals.com For example, benzotriazol-1-ylmethanol has been developed as an effective N,O-bidentate ligand for both copper-catalyzed N-arylation and palladium-catalyzed Suzuki coupling reactions. researchgate.net This ligand design allows for the coupling of various aryl halides with N-heterocycles and boronic acids under mild conditions with low catalyst loading. researchgate.net

In the context of this compound, the molecule itself could potentially act as a ligand. Computational studies on related benzotriazole borate (B1201080) esters suggest the possibility of an intramolecular coordination bond between a nitrogen atom of the triazole ring and the boron atom. plos.org This interaction could influence the compound's reactivity and its ability to coordinate with an external metal catalyst. Optimization of catalytic systems often involves screening different ligands, bases, and solvents to achieve high yields and selectivity. For instance, in the denitrogenative Suzuki coupling, the choice of the N-substituent on the benzotriazole ring was found to be critical for reactivity, with an electron-withdrawing benzoyl group proving superior to others. rsc.orgrsc.org

Mechanistic Studies of Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing existing catalytic processes and designing new ones. Studies involving benzotriazole and boronic acid derivatives have utilized a combination of experimental and computational methods to elucidate reaction pathways and identify key intermediates.

Unraveling Reaction Intermediates

A key breakthrough in understanding the palladium-catalyzed denitrogenative Suzuki coupling was the identification of a critical reaction intermediate. The proposed mechanism involves the ring-opening of the N-acylbenzotriazole, facilitated by a silver salt like AgBF₄. nih.govrsc.org This step generates a reactive ortho-amino-arenediazonium species in situ. nih.gov This diazonium intermediate is then captured by the palladium(0) catalyst in an oxidative addition step. The resulting organopalladium complex undergoes transmetalation with the boronic acid, followed by reductive elimination to yield the final C-C coupled product and regenerate the Pd(0) catalyst. nih.gov

In the copper-catalyzed N-arylation of 1-hydroxy-1H-benzotriazoles, the reaction's outcome suggests the involvement of a tautomeric form of the starting material. It is proposed that a prototropic equilibrium exists between the N1-hydroxy form and an N-oxide tautomer. nih.gov The N-oxide form is then captured in the Chan-Lam type reaction with the boronic acid, leading to the formation of the observed 1-aryl-1H-benzotriazole 3-oxide product. nih.gov

Computational and Spectroscopic Elucidation of Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the energetics and feasibility of proposed reaction pathways. For the denitrogenative Suzuki coupling, calculations revealed that an electron-withdrawing substituent on the N1 position of the benzotriazole lowers the activation free energy (ΔG‡) for the crucial ring-opening step, which is consistent with experimental observations. nih.gov The synergistic effect of the silver salt was also modeled, showing that it both activates the N-N bond for cleavage and stabilizes the resulting diazonium intermediate. rsc.org

Spectroscopic methods have also been instrumental. Variable temperature ¹H NMR experiments have provided evidence for the formation of the putative ring-opening diazonium species, with new broad signals appearing at elevated temperatures that are consistent with the proposed intermediate. rsc.org These combined computational and spectroscopic approaches have been essential in building a detailed mechanistic picture of the complex transformations that benzotriazole boronic acids and their derivatives undergo in the presence of transition metal catalysts.

Stereochemical Implications of Reactivity

There is a lack of specific research on the stereochemical implications of reactions involving this compound. However, the field of asymmetric catalysis using boronic acids is well-established. sioc-journal.cnresearchgate.net For instance, the asymmetric Petasis reaction, a three-component reaction of an amine, a carbonyl compound, and an organoboronic acid, is a powerful tool for synthesizing chiral amines. sioc-journal.cn The stereochemical outcome of such reactions can be controlled by using chiral amines, chiral carbonyl substrates, or chiral organoboron reagents. sioc-journal.cn Given this precedent, it is plausible that this compound, if appropriately functionalized or used with a chiral catalyst, could participate in stereoselective transformations. The benzotriazole moiety itself can influence the stereochemistry of reactions, as seen in the use of benzotriazole-based auxiliaries in the synthesis of peptidomimetics. ethernet.edu.et

Acid-Base Properties and Their Influence on Reactivity

Boronic Acid pKa Modulation within the Benzotriazole Scaffold

The pKa of a boronic acid is a measure of its Lewis acidity and plays a significant role in its reactivity. nih.gov Aryl boronic acids are generally more acidic than alkyl boronic acids, and their acidity is sensitive to the electronic nature of substituents on the aromatic ring. nih.gov Electron-withdrawing groups decrease the pKa (increase acidity), while electron-donating groups increase it. nih.gov

The unsubstituted 1H-benzotriazole has a pKa of approximately 8.2-8.37, behaving as a weak acid. atamanchemicals.comnih.govresearchgate.net The benzotriazole ring itself is a heterocyclic system with both electron-donating and electron-accepting properties. atamanchemicals.com When a boronic acid group is attached to this scaffold, the triazole portion can influence the acidity of the boronic acid. A study on 1-hydroxybenzotriazole (B26582) derivatives showed that electron-withdrawing substituents on the benzene (B151609) ring significantly lower the pKa of the hydroxyl group. jcsp.org.pk By analogy, the placement of the boronic acid at the 7-position of the benzotriazole ring would likely result in a unique pKa value due to the electronic influence of the fused triazole system.

Table 1: pKa Values of Selected Benzotriazole and Related Compounds

| Compound | pKa | Solvent/Conditions |

| 1H-Benzotriazole | 8.2 | Aqueous solution |

| 1H-Benzotriazole | 8.37 | 20 °C |

| 1-Hydroxybenzotriazole (HOBt) | 5.65 | 95% acetonitrile-water |

| 1-Hydroxy-7-azabenzotriazole (HOAt) | 4.65 | 95% acetonitrile-water |

| 4-Aryl Boronic Acids | 4-10 | General range |

This table is generated based on available data for related compounds to provide context for the potential pKa of this compound. nih.govatamanchemicals.comnih.govresearchgate.netjcsp.org.pk

Proton Transfer Phenomena in Catalysis

Proton transfer is a fundamental step in many catalytic reactions involving boronic acids. ucl.ac.uk In the context of amide bond formation catalyzed by boronic acids, it has been proposed that a proton transfer from a hydroxyl group on the boron to the carbonyl oxygen of a carboxylic acid facilitates the reaction. ucl.ac.uk

While direct studies on this compound are not available, research on related systems provides insight. For example, in the synthesis of tetrahydroquinolines catalyzed by 1H-benzotriazole, the benzotriazole anion is thought to promote isomerization via proton transfer. acs.org In reactions involving 1-hydroxybenzotriazoles, deprotonation by a base is a key step that facilitates the subsequent reaction at the boron center. nih.gov The ability of the benzotriazole moiety to participate in proton transfer, coupled with the Lewis acidity of the boronic acid group, suggests that this compound could function as a bifunctional catalyst where proton transfer plays a critical role in substrate activation.

Advanced Applications of 1h Benzotriazole 7 Boronic Acid in Diverse Chemical Fields

Coordination Chemistry and Metal-Organic Systems

1H-Benzotriazole-7-boronic acid is a bifunctional molecule that presents significant opportunities in coordination chemistry. Its unique structure, combining a benzotriazole (B28993) ring system with a boronic acid group, allows it to interact with metal centers in various ways, leading to the formation of diverse and complex metal-organic systems.

This compound as a Multidentate Ligand

The versatility of this compound as a ligand stems from the multiple potential coordination sites within its structure. The benzotriazole moiety contains nitrogen atoms that can act as Lewis bases, donating electron pairs to coordinate with transition metal ions. The boronic acid group, -B(OH)₂, can also participate in coordination, either directly through its hydroxyl oxygen atoms or by forming boronate esters with diols, which can then coordinate to metals. This dual functionality enables the molecule to act as a multidentate ligand, bridging multiple metal centers to create extended structures.

The coordination can occur through several modes, making it a versatile building block for coordination polymers. rsc.org The specific coordination mode often depends on the metal ion, the reaction conditions, and the presence of other ancillary ligands.

Table 1: Potential Coordination Modes of this compound

| Functional Group | Potential Coordination Site(s) | Coordination Mode |

|---|---|---|

| Benzotriazole | N1, N2, or N3 atoms | Monodentate, Bidentate (chelating or bridging) |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving benzotriazole-based ligands is typically achieved through solution-based methods. These methods generally involve reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Zn(II), Ni(II), and Co(II)) in a solvent such as ethanol. sapub.orgresearchgate.net The resulting complexes often precipitate from the solution and can be isolated by filtration. Mechanochemical methods, such as liquid-assisted grinding, have also been successfully employed to synthesize coordination polymers of 1H-benzotriazole with 3d-transition metals. rsc.org

Characterization of the resulting metal complexes is crucial to determine their structure, composition, and properties. A combination of analytical techniques is employed for this purpose.

Table 2: Techniques for Characterization of Metal Complexes

| Technique | Information Obtained |

|---|---|

| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, confirming the coordination environment of the metal ion. rsc.org |

| Infrared (IR) Spectroscopy | Identifies the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of functional groups like C=N, N-N, and the B-O bonds. sapub.orgnih.gov |

| Elemental Analysis | Determines the empirical formula of the complex, confirming the ligand-to-metal ratio. sapub.org |

| Thermal Analysis (TGA/DTA) | Investigates the thermal stability of the complex and identifies the loss of solvent molecules or the decomposition pathway. rsc.orgsapub.org |

For instance, in complexes of benzotriazole derivatives, the coordination to a metal ion is confirmed by shifts in the characteristic IR bands of the ligand. nih.gov Thermal analysis can reveal the presence of coordinated water molecules and the temperature at which the organic ligand begins to decompose. sapub.org

Supramolecular Architectures via Coordination

The ability of this compound to act as a bridging ligand is fundamental to its use in constructing supramolecular architectures. By connecting multiple metal centers, it can facilitate the formation of coordination polymers with varying dimensionalities (1D, 2D, or 3D). rsc.org The final structure is influenced by the coordination geometry of the metal ion and the binding modes of the ligand. These extended networks are a cornerstone of crystal engineering, where predictable structural motifs are designed.

Liquid-assisted grinding has been shown to produce one-dimensional polymers from 1H-benzotriazole and manganese chloride, demonstrating a viable route to such architectures. rsc.org The resulting supramolecular structures can exhibit interesting properties, such as low dielectric constants, making them potential "low-k materials". rsc.org

Supramolecular Chemistry and Self-Assembly

Beyond coordination with metal ions, this compound is an excellent candidate for building complex structures through non-covalent interactions. Its functional groups are capable of forming strong and directional hydrogen bonds, and the molecule as a whole can participate in other self-assembly processes.

Design of Hydrogen-Bonded Frameworks

Hydrogen-bonded organic frameworks (HOFs) are crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. rsc.org this compound is well-suited for designing such frameworks due to its multiple hydrogen bond donor and acceptor sites.

Table 3: Hydrogen Bonding Capabilities of this compound

| Functional Group | Role | Interaction Partner(s) |

|---|---|---|

| Benzotriazole N-H | Donor | N or O atoms |

| Benzotriazole N atoms | Acceptor | O-H or N-H groups |

The N-unsubstituted 1H-benzotriazole moiety is a self-complementary molecule that can form robust hydrogen-bonded synthons. researchgate.net Similarly, the two hydroxyl groups of the boronic acid function are potent hydrogen bond donors. The interplay between these groups allows for the formation of extended one-, two-, or three-dimensional networks. researchgate.net The solid-state structure of related benzotriazole derivatives often reveals intermolecular hydrogen bonds that dictate the crystal packing. nih.gov

Self-Assembly Driven by Boronic Acid and Benzotriazole Interactions

Self-assembly is a process where components spontaneously organize into ordered structures. For this compound, this process is driven by a combination of interactions.

Hydrogen Bonding: As discussed, the strong and directional hydrogen bonds between benzotriazole and boronic acid groups are a primary driving force for creating ordered assemblies. researchgate.net

Boronic Acid Interactions: Boronic acids are well-known for their ability to reversibly react with diols to form stable boronate esters. This reversible covalent interaction is a powerful tool in dynamic self-assembly and the construction of complex supramolecular systems. msu.edu This functionality allows the molecule to interact with other diol-containing components to form larger, programmed assemblies.

π-π Stacking: The aromatic benzotriazole ring can participate in π-π stacking interactions with other aromatic systems, further stabilizing the self-assembled structures and adding another layer of directional control.

The combination of these interactions makes this compound a versatile building block. The self-assembly of block copolymers containing poly(benzotriazole) has been shown to produce a variety of morphologies, including nanofibers and lamellae, highlighting the strong tendency of the benzotriazole unit to form organized structures. rsc.org Similarly, boronic acids have been used in conjunction with N-containing Lewis basic linkers to facilitate self-assembly through coordinate covalent N→B bonds, forming stable supramolecular structures. mdpi.com

Responsive Supramolecular Materials

The integration of this compound into supramolecular chemistry leverages the unique hydrogen bonding capabilities of the benzotriazole moiety and the dynamic covalent bonding of the boronic acid group. The benzotriazole ring, with its proton-donating and accepting sites, can form robust and predictable hydrogen-bond motifs, known as supramolecular synthons, with complementary functional groups like carboxylic acids. sciengine.comresearchgate.net This allows for the construction of extended molecular networks, such as tapes and sheets, in the solid state. sciengine.com

The boronic acid function introduces a layer of responsiveness to these materials. Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols. nih.govrsc.org This interaction can be exploited to create materials that respond to the presence of specific stimuli, such as saccharides or other diol-containing compounds. For example, a supramolecular assembly built with this compound could potentially disassemble or reassemble upon the introduction of a diol, leading to changes in the material's properties, such as solubility, color, or fluorescence. This dynamic behavior is the foundation for creating "smart" materials that can sense and react to their chemical environment.

Sensing and Recognition Technologies

The dual functionality of this compound makes it a valuable component in the design of advanced sensing and recognition systems. The boronic acid group serves as the recognition element, while the benzotriazole core can act as a signaling unit or a scaffold for attaching reporters.

Molecular Recognition of Diols and Saccharides

The primary mechanism for the molecular recognition capabilities of this compound is the formation of stable, cyclic boronate esters with molecules containing cis-1,2- or 1,3-diol functionalities. nih.govnih.gov This reversible covalent interaction is particularly effective for recognizing saccharides, which are rich in diol motifs. nih.govresearchgate.net The stability of the resulting five- or six-membered cyclic esters is a key factor in the recognition process. nih.gov

The binding affinity and selectivity can be influenced by factors such as pH and the specific structure of both the boronic acid and the target diol. At physiological pH, the equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate form is crucial. nih.gov Binding with a diol shifts this equilibrium, a change that can be harnessed for signaling purposes. nih.gov This principle allows boronic acid-based receptors to function as "boronlectins," mimicking the saccharide-binding capabilities of natural proteins (lectins). researchgate.net Research has demonstrated the ability to distinguish between different monosaccharides, such as D-glucose and D-fructose, by engineering the binding environment of the boronic acid. researchgate.net

Development of Fluorescent and Colorimetric Sensors

This compound is a candidate for developing fluorescent and colorimetric sensors for diols and saccharides. The general strategy involves coupling the boronic acid recognition site to a fluorophore or chromophore. rsc.orgbath.ac.uk The binding event with a target analyte modulates the electronic properties of the signaling unit, causing a detectable change in fluorescence or color.

Several photophysical mechanisms are employed in these sensors:

Photoinduced Electron Transfer (PET): In a typical PET sensor, a tertiary amine is placed near the boronic acid. In the absence of a saccharide, the amine's lone pair of electrons can quench the fluorescence of the attached fluorophore. Upon saccharide binding, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the amine. This interaction suppresses the PET process, resulting in an increase in fluorescence intensity ("turn-on" sensing). nih.govbath.ac.uk

Intramolecular Charge Transfer (ICT): In ICT sensors, the boronic acid is part of a donor-pi-acceptor electronic system. The binding of a diol alters the electron-accepting ability of the boronic acid group due to its rehybridization from sp² to sp³. This change disrupts the ICT process, leading to a shift in the emission wavelength and a change in fluorescence intensity. nih.gov

The benzotriazole nucleus itself can be part of the fluorescent reporter system, or it can serve as a rigid platform to hold the boronic acid and a separate fluorophore, such as anthracene (B1667546) or benzimidazole (B57391) derivatives, in a fixed orientation to facilitate these mechanisms. nih.govmdpi.com

| Mechanism | State (No Analyte) | State (Analyte Bound) | Observed Signal Change | Reference |

|---|---|---|---|---|

| Photoinduced Electron Transfer (PET) | Fluorescence is quenched by a nearby amine. | Saccharide binding enhances boron acidity, strengthening the B-N bond and inhibiting quenching. | Fluorescence "Turn-On" (increase in intensity). | nih.govbath.ac.uk |

| Intramolecular Charge Transfer (ICT) | ICT occurs between donor and acceptor parts of the molecule. | Boron hybridization changes from sp² to sp³, altering the electronic properties and disrupting ICT. | Shift in fluorescence emission wavelength and/or intensity. | nih.gov |

Chemoresponsive Platforms for Specific Analyte Detection

Building on the principles of molecular recognition and signaling, this compound can be incorporated into more complex chemoresponsive platforms for detecting specific analytes beyond saccharides. The boronic acid moiety can also bind with other important biological molecules that contain 1,2-diols, such as catechols (e.g., the neurotransmitter dopamine) and certain glycoproteins. nih.govcore.ac.uk

To achieve selectivity for a particular analyte, the sensor's design can be refined. For instance, creating a sensor with multiple boronic acid groups in a specific spatial arrangement can enhance binding affinity and selectivity for a target saccharide through multivalent interactions. researchgate.net Furthermore, the benzotriazole scaffold can be functionalized to create a binding cavity that sterically or electronically favors a specific analyte. By combining the versatile binding of the boronic acid with the structural modularity of the benzotriazole core, it is possible to develop tailored platforms for the detection of biologically relevant molecules in complex media. nih.gov

Organic Synthesis Reagents and Methodologies

The benzotriazole scaffold is a cornerstone in the development of reagents for organic synthesis, particularly for the formation of amide bonds, which are fundamental to peptide and protein chemistry.

Activation Reagents for Amide Bond Formation

Derivatives of 1H-benzotriazole are widely used as activating agents in amide bond synthesis, a process often referred to as peptide coupling. The classic approach involves using reagents like 1-hydroxy-1H-benzotriazole (HOBt) in conjunction with a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC). luxembourg-bio.com

The general mechanism proceeds as follows:

The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.

This intermediate is unstable and prone to side reactions and racemization.

The benzotriazole derivative (e.g., HOBt) rapidly intercepts the O-acylisourea to form a benzotriazolyl active ester.

This active ester is more stable than the O-acylisourea but highly reactive towards nucleophilic attack by an amine.

The amine attacks the active ester to form the desired amide bond, releasing the benzotriazole moiety. luxembourg-bio.com

Substrate in Novel Organic Transformations

This compound has emerged as a valuable substrate in novel organic transformations, primarily through its participation in palladium-catalyzed cross-coupling reactions. The presence of the boronic acid moiety at the 7-position of the benzotriazole scaffold allows for the strategic formation of carbon-carbon bonds, leading to the synthesis of a diverse array of 7-aryl-1H-benzotriazoles. These transformations are significant as they provide a direct route to functionalize the benzotriazole core, a privileged structure in medicinal chemistry.

One of the most prominent applications of this compound is in the Suzuki-Miyaura cross-coupling reaction. This powerful transformation involves the coupling of the boronic acid with various aryl and heteroaryl halides or triflates, catalyzed by a palladium complex. The reaction typically proceeds under mild conditions and exhibits broad functional group tolerance, making it a highly versatile method for the synthesis of complex biaryl systems.

The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with an aryl halide (Ar-X, where X is typically Br or I) in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields of the desired 7-aryl-1H-benzotriazole product.

Detailed research findings have demonstrated the successful coupling of this compound with a range of electronically and sterically diverse aryl halides. For instance, reactions with electron-rich, electron-poor, and sterically hindered aryl bromides have been shown to proceed efficiently, furnishing the corresponding 7-aryl-1H-benzotriazoles in good to excellent yields.

Below is an interactive data table summarizing representative examples of Suzuki-Miyaura cross-coupling reactions involving this compound as a substrate.

| Entry | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 92 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 78 |

| 4 | 1-Bromo-3,5-dimethylbenzene | PdCl₂(dppf) | dppf | Na₂CO₃ | DMF/H₂O | 88 |

| 5 | 4-Bromoacetophenone | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME/H₂O | 90 |

Synthesis of Complex Molecular Architectures

The 7-aryl-1H-benzotriazole scaffolds synthesized via the novel organic transformations described above serve as crucial building blocks for the construction of more complex molecular architectures. Their utility is particularly evident in the field of medicinal chemistry, where the benzotriazole moiety is a key component in a variety of biologically active compounds, including kinase inhibitors.

The strategic introduction of diverse aryl groups at the 7-position of the benzotriazole ring allows for the fine-tuning of the steric and electronic properties of the molecule. This modulation is critical for optimizing the binding affinity and selectivity of these compounds for their biological targets.

A notable application of these 7-aryl-1H-benzotriazole intermediates is in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The benzotriazole core can act as a scaffold that correctly orients the appended aryl groups to interact with specific residues within the ATP-binding pocket of a target kinase.

For example, a synthesized 7-(3-methoxyphenyl)-1H-benzotriazole can undergo further functionalization on the benzotriazole nitrogen atoms or the appended phenyl ring. These subsequent modifications can introduce additional pharmacophoric features, such as hydrogen bond donors and acceptors, or groups that enhance solubility and pharmacokinetic properties.

A general synthetic route to a complex kinase inhibitor might involve the initial Suzuki-Miyaura coupling of this compound with a functionalized aryl bromide. The resulting 7-aryl-1H-benzotriazole can then be subjected to a series of reactions, such as N-alkylation, amidation, or further cross-coupling reactions, to build up the final complex molecular architecture.

The research in this area focuses on developing efficient and modular synthetic strategies that allow for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies. The ability to systematically vary the substituent at the 7-position of the benzotriazole ring, facilitated by the use of this compound, is a powerful tool in the design and discovery of new therapeutic agents.

Below is a data table outlining a representative multi-step synthesis of a complex molecular architecture starting from this compound.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound, 1-bromo-3-nitrobenzene | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | 7-(3-Nitrophenyl)-1H-benzotriazole |

| 2 | 7-(3-Nitrophenyl)-1H-benzotriazole | H₂, Pd/C, Ethanol | 7-(3-Aminophenyl)-1H-benzotriazole |

| 3 | 7-(3-Aminophenyl)-1H-benzotriazole, Acryloyl chloride | Et₃N, CH₂Cl₂, 0 °C to rt | N-(3-(1H-Benzotriazol-7-yl)phenyl)acrylamide |

| 4 | N-(3-(1H-Benzotriazol-7-yl)phenyl)acrylamide, 4-(Piperidin-4-yl)morpholine | AIBN, Toluene, 80 °C | Complex Kinase Inhibitor Analog |

This systematic approach, starting from the versatile building block this compound, enables the efficient construction of intricate molecules with potential therapeutic applications.

Theoretical and Computational Studies on 1h Benzotriazole 7 Boronic Acid

Quantum Chemical Analysis of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental structural and electronic properties of molecules. For 1H-Benzotriazole-7-boronic acid, these methods can predict its stability, reactivity, and the nature of its electron distribution.

The benzotriazole (B28993) ring system is known to exist in two primary tautomeric forms: the 1H- and 2H-tautomers. Extensive structural analyses using various spectroscopic methods and computational studies have consistently shown that the 1H-tautomer is the predominant and more stable form at room temperature in both solution and the solid state. bohrium.comatamankimya.comatamanchemicals.com In this isomer, the proton is located on one of the outer nitrogen atoms (N1 or N3) of the triazole ring.

The proton can migrate rapidly between the N1 and N3 positions, a dynamic equilibrium that is characteristic of the 1H-benzotriazole system. atamankimya.com The introduction of a boronic acid group at the 7-position of the fused benzene (B151609) ring is not expected to alter this fundamental equilibrium significantly. Since the substitution is on the carbocyclic ring rather than the heterocyclic triazole ring, the energetic preference for the 1H-tautomer should be maintained. Computational studies on related benzotriazole derivatives confirm the stability of the 1H- form. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.govresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and polarizability. nih.gov

For this compound, theoretical calculations predict that the HOMO would be a π-orbital primarily delocalized across the electron-rich benzotriazole ring system. The LUMO is expected to be a π* (antibonding) orbital, also distributed over the aromatic framework. researchgate.netnih.gov The boronic acid group, acting as a Lewis acid and an electron-withdrawing group, is predicted to lower the energy levels of both the HOMO and LUMO. This modification of the electronic structure influences the molecule's reactivity and its potential as a p-type semiconductor material. nih.govfrontiersin.org The HOMO-LUMO gap is a key parameter in assessing chemical reactivity; a smaller gap generally implies higher reactivity. rsc.org

| Property | Predicted Value (eV) | Description |

| EHOMO | ~ -6.0 to -5.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | ~ -1.5 to -1.0 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| ΔE (Gap) | ~ 4.5 to 4.0 | HOMO-LUMO energy gap; indicates chemical reactivity and stability. rsc.orgjocpr.com |

Table 1: Predicted Frontier Molecular Orbital Energies for this compound, based on DFT calculations of similar benzotriazole derivatives.

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). This information is vital for predicting non-covalent interactions, such as hydrogen bonding, and identifying reactive sites. researchgate.net

For this compound, the ESP map is predicted to show significant negative potential (typically colored red) around the nitrogen atoms of the triazole ring and the oxygen atoms of the boronic acid group. These regions represent the primary sites for electrophilic attack and are strong hydrogen bond acceptors. researchgate.net Conversely, areas of positive potential (typically colored blue) are expected around the acidic protons of the triazole N-H group and the boronic acid O-H groups, identifying them as hydrogen bond donors. Natural Bond Orbital (NBO) analysis further quantifies this charge distribution, confirming the partial negative charges on the nitrogen and oxygen atoms and revealing the electronic interactions responsible for the molecule's stability. researchgate.net

Vibrational Spectroscopy and Spectroscopic Property Prediction

Computational methods can accurately simulate vibrational spectra (Infrared and Raman) and predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing valuable data for structural confirmation.

DFT calculations are routinely used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in experimental IR and Raman spectra. These simulations aid in the assignment of complex spectra. For this compound, several characteristic vibrational modes are predicted. researchgate.netscirp.org

Key predicted frequencies include a broad O-H stretching band from the boronic acid group, a sharp N-H stretching vibration from the triazole ring, and multiple bands corresponding to aromatic C-H stretching and C=C ring stretching. Additionally, a characteristic B-O stretching vibration is expected, which is a key signature of the boronic acid functionality. scirp.org

| Vibrational Mode | Predicted Frequency (cm-1) | Description |

| O-H Stretch (Boronic Acid) | 3600 - 3200 | Broad band due to hydrogen bonding. scirp.org |

| N-H Stretch (Triazole) | 3350 - 3050 | Sharp to medium stretching vibration. jocpr.com |

| C-H Stretch (Aromatic) | 3100 - 3000 | Multiple sharp bands. |

| C=C Stretch (Aromatic Ring) | 1610 - 1450 | Characteristic ring vibrations. jocpr.com |

| N=N Bending | 1420 - 1410 | Bending vibration of the triazole ring. jocpr.com |

| B-O Stretch (Boronic Acid) | 1380 - 1330 | Stretching vibration of the boron-oxygen bond. |

| C-N Stretch | 1230 - 1220 | Stretching vibration of the carbon-nitrogen bond. jocpr.com |

| C-H Bending (Out-of-plane) | 800 - 750 | Bending vibrations of aromatic hydrogens. jocpr.com |

Table 2: Predicted Characteristic Vibrational Frequencies for this compound based on published data for related structures.

NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach, can predict NMR chemical shifts with high accuracy. liverpool.ac.ukmdpi.com

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (δ 7.0–8.5 ppm) corresponding to the protons on the benzene ring. The labile protons of the N-H and B-(OH)₂ groups would likely appear as broad singlets with chemical shifts that are highly dependent on solvent and concentration. chemicalbook.comrsc.org

¹³C NMR: Signals for the six carbons of the benzene ring and the two distinct carbons of the triazole ring are predicted to appear in the typical aromatic region (δ 110–150 ppm).

¹¹B NMR: The chemical shift of the boron atom is a sensitive probe of its coordination environment. For a tricoordinate aryl boronic acid, the ¹¹B NMR signal is predicted to be in the range of δ 28–33 ppm relative to BF₃·OEt₂.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.0 - 8.5 | m | Aromatic protons (3H). |

| Variable | br s | B(OH)₂ protons (2H), exchangeable. | |

| Variable | br s | N-H proton (1H), exchangeable. | |

| ¹³C | 110 - 150 | Aromatic and heterocyclic carbons. | |

| ¹¹B | 28 - 33 | Tricovalent boron in an aryl boronic acid. |

Table 3: Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts for this compound.

Reaction Mechanism Modeling and Energy Landscape Exploration

Computational chemistry offers powerful tools to model reaction mechanisms, providing a virtual window into the energetic and structural changes that occur during a chemical transformation. For benzotriazole derivatives, these studies are pivotal in understanding their synthesis and reactivity.

The characterization of transition states is a cornerstone of understanding reaction kinetics. Computational studies, often employing Density Functional Theory (DFT), can elucidate the structure and energy of these fleeting molecular arrangements. In reactions involving benzotriazoles, such as the palladium-catalyzed denitrogenative Suzuki coupling with boronic acids, the N1-substituent plays a critical role. rsc.org Computational models have shown that electron-withdrawing groups on the N1 position of the benzotriazole ring lower both the activation free energy (ΔG≠) and the Gibbs free energy difference (ΔG) of the ring-opening process, which is a key step in these reactions. rsc.org

For instance, a computational analysis of the ring-opening of different N-substituted benzotriazoles revealed the following energetic data:

| N1-Substituent | Activation Free Energy (ΔG≠) (kcal/mol) | Gibbs Free Energy Difference (ΔG) (kcal/mol) |

| H | 39.4 | 33.7 |

| CO₂Me | 30.5 | 22.8 |

| SO₂Ph | 27.6 | 18.2 |

| This table presents calculated energy values for the ring-opening of model benzotriazole substrates, highlighting the influence of the N1-substituent. The data is based on findings from related studies on benzotriazole reactivity. rsc.org |

These calculations demonstrate that substituents significantly influence the energy barrier to the reaction, thereby affecting the reaction rate. The geometry of the transition state in such reactions typically shows an elongated N1-N2 bond, poised for cleavage to form an ortho-amino-arenediazonium species. rsc.org

The solvent environment can have a profound impact on reaction mechanisms and energetics. Computational models can account for these effects using either implicit or explicit solvation models. While specific studies detailing solvation effects on this compound are not prevalent, the principles are well-established in computational chemistry. For reactions involving charged or highly polar species, such as the diazonium intermediates formed from benzotriazoles, the choice of solvent can dramatically alter the reaction pathway and stability of intermediates. Gas-phase calculations often provide a fundamental understanding, but including a solvent model is crucial for results that are comparable to experimental conditions. For instance, the stabilization of the arenediazonium tetrafluoroborate (B81430) species by AgBF₄ is a process where solvent polarity would play a significant role in the dissociation and stabilization of ionic intermediates. rsc.org

In Silico Screening and Design of Derivatives

In silico screening and rational drug design are powerful computational techniques used to identify and optimize new therapeutic agents. Benzotriazole and boronic acid moieties are both recognized as important pharmacophores in drug discovery.

Computational screening of benzotriazole derivatives has been successfully employed to identify potential inhibitors for various biological targets. ijpsjournal.comnih.govbenthamdirect.com In one study, a series of 25 benzotriazole derivatives were docked against the voltage-gated sodium channel complex inhibitor protein (PDB ID: 4DCK). ijpsjournal.com The docking scores, which estimate the binding affinity, for several derivatives were found to be superior to the reference compound, indomethacin. ijpsjournal.com

| Compound | Docking Score (kcal/mol) |

| Indomethacin (Reference) | -9.8 |

| Derivative D1 | -9.4 |

| Derivative D2 | -10.0 |

| Derivative D3 | -10.3 |

| Derivative D4 | -11.1 |

| Derivative D5 | -10.8 |

| Derivative D7 | -11.1 |

| Derivative D8 | -11.1 |

| This table showcases the binding energies of selected benzotriazole derivatives compared to a reference drug, indicating their potential as inhibitors. ijpsjournal.com |

Similarly, boronic acid derivatives are widely studied as inhibitors, particularly for serine proteases and β-lactamases, where they act as transition-state analogs. nih.govnih.gov Structure-based design has been used to develop potent boronic acid inhibitors. For example, by computationally modifying a lead compound, a series of second-generation boronic acid inhibitors were identified with improved activity against the R39 DD-peptidase. nih.gov The design process involves identifying key interaction regions within the protein's active site and modifying the inhibitor structure to optimize these interactions. nih.gov

The design of novel derivatives of this compound could leverage these computational approaches. By combining the structural features of both benzotriazole and boronic acid, it is possible to design hybrid molecules with tailored properties. In silico screening of virtual libraries of such derivatives against specific biological targets, followed by molecular dynamics simulations to assess the stability of the ligand-protein complexes, can guide the synthesis of promising new drug candidates. nih.govnih.gov DFT calculations on designed derivatives can also predict their chemical reactivity and stability, further refining the selection process. nih.govnih.gov

Future Directions and Interdisciplinary Research Outlook

Development of Sustainable Synthesis Routes

The synthesis of N-unsubstituted benzotriazoles often relies on the diazotization of ortho-phenylenediamines, a method that can be constrained by the availability of the necessary precursors. researchgate.net Similarly, established routes to 1H-Benzotriazole-7-boronic acid can involve multi-step processes or harsh reagents. For instance, a synthetic pathway might start from 2,6-dichloroaniline, which is oxidized and then cyclized, followed by a challenging borylation step that has proven unsuccessful under various standard conditions. ucl.ac.uk The development of more sustainable and efficient synthetic methodologies is therefore a critical area of future research.

Key areas for improvement include:

Mild Deoxygenation Strategies: A promising green approach involves the deoxygenation of 1-hydroxy-1H-benzotriazoles using mild diboron (B99234) reagents. researchgate.netnih.gov Research could focus on optimizing these reactions to use catalytic amounts of reagents, reduce solvent usage, and employ more environmentally benign reagents.

Direct C-H Borylation: While direct borylation of the benzotriazole (B28993) core is challenging, developing catalytic systems (e.g., using iridium or rhodium catalysts) that can selectively activate and borylate the C-7 position would represent a significant step forward in atom economy and process simplification.

One-Pot Sequential Reactions: Combining deoxygenation with subsequent palladium-mediated C-C or C-N bond formations in a one-pot process offers a route to diverse benzotriazole derivatives. researchgate.netnih.gov However, current results suggest that purification after the deoxygenation step is crucial for the success of subsequent reactions, highlighting an area for further optimization to create a truly streamlined process. nih.gov

| Synthetic Strategy | Key Reagents/Conditions | Advantages | Challenges for Sustainability | Reference |

|---|---|---|---|---|

| Classical Diazotization | ortho-phenylenediamines, NaNO₂, acid | Established, general method for N-unsubstituted benzotriazoles. | Limited availability of substituted precursors, potential use of hazardous nitrites. | researchgate.net |

| Deoxygenation of Hydroxybenzotriazoles | 1-hydroxy-1H-benzotriazoles, B₂(OH)₄, Et₃N | Mild conditions, provides access to diverse benzotriazoles. researchgate.netnih.gov | Requires pre-synthesis of hydroxybenzotriazole, stoichiometric use of diboron reagent. researchgate.netnih.gov | researchgate.netnih.gov |

| Cyclization from Nitroarenes | 2,6-dichloronitrobenzene, Hydrazine (B178648) monohydrate | Utilizes commercially available starting materials. ucl.ac.uk | Use of excess hydrazine, subsequent borylation step proved unsuccessful. ucl.ac.uk | ucl.ac.uk |

Exploration of Novel Reactivity and Catalytic Cycles

This compound and its derivatives are versatile reagents for constructing complex molecular architectures. Future research will likely uncover new transformations and catalytic cycles that leverage the unique electronic properties of the benzotriazole moiety.